1-(2-Phenylcyclopentyl)ethanamine

Descripción

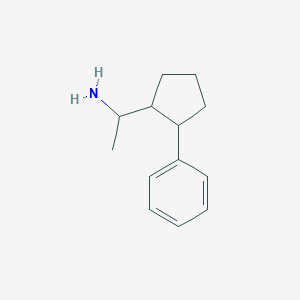

1-(2-Phenylcyclopentyl)ethanamine is a substituted ethanamine derivative characterized by a cyclopentane ring fused to a phenyl group at the 2-position, with an ethanamine (-CH2NH2) side chain.

Propiedades

IUPAC Name |

1-(2-phenylcyclopentyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPUDWPPMMGLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936693-17-2 | |

| Record name | 1-(2-phenylcyclopentyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylcyclopentyl)ethanamine typically involves the following steps:

Formation of Cyclopentyl Phenyl Ketone: This can be achieved by hydrolyzing 2-cyclopentyl benzoylacetate in basic solvents.

Reductive Amination: The cyclopentyl phenyl ketone is then subjected to reductive amination using ammonia or an amine source in the presence of reducing agents such as lithium tetrahydridoaluminate.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Phenylcyclopentyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium tetrahydridoaluminate and sodium borohydride are used.

Substitution: Halogenating agents and alkylating agents are commonly employed.

Major Products Formed:

Oxidation: Formation of cyclopentyl phenyl ketone or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or other derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.

Medicine: Explored for potential therapeutic applications, although its psychoactive nature limits its use.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(2-Phenylcyclopentyl)ethanamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin and dopamine receptors, leading to altered neurotransmission and psychoactive effects . The compound’s structure allows it to cross the blood-brain barrier and exert its effects on the central nervous system.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs of 1-(2-Phenylcyclopentyl)ethanamine, emphasizing substituent variations and their implications:

Physicochemical Properties

- Hydrogen-Bonding Capacity: Pyridine-containing analogs (e.g., 1-(pyridin-2-yl)ethanamine) demonstrate stronger hydrogen-bond donor/acceptor activity, which may enhance binding to enzymes or receptors .

Actividad Biológica

1-(2-Phenylcyclopentyl)ethanamine, also known as a member of the arylcycloalkylamine family, has garnered interest due to its potential biological activities. This compound is structurally characterized by a cyclopentane ring substituted with a phenyl group and an ethylamine moiety. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

- Molecular Formula : C13H17N

- Molecular Weight : 189.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the monoaminergic system. It is hypothesized to act as a stimulant, potentially influencing the release and reuptake of neurotransmitters such as dopamine and norepinephrine. This interaction may lead to enhanced mood and cognitive functions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Stimulant Effects : Preliminary studies suggest that this compound may exhibit stimulant properties similar to other compounds in its class, such as phenethylamines.

- Potential Therapeutic Applications : Given its structural similarity to known psychoactive compounds, it is being investigated for potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD).

Study 1: Stimulant Properties

A study focused on the pharmacological profile of arylcycloalkylamines demonstrated that compounds like this compound can stimulate central nervous system (CNS) activity. Behavioral assays in rodent models indicated increased locomotor activity, suggesting stimulant effects .

Study 2: Neurotransmitter Interaction

In vitro studies have shown that this compound can increase dopamine release in neuronal cultures. This effect was measured using high-performance liquid chromatography (HPLC) techniques, revealing significant alterations in neurotransmitter levels upon administration of the compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Stimulant, Dopaminergic |

| Clofenciclan | Structure | Stimulant |

| Methamphetamine | Structure | Strong CNS stimulant |

Safety and Toxicology

While the stimulant properties are promising, safety assessments are critical. Toxicological studies indicate that compounds within this class can exhibit side effects such as increased heart rate and anxiety at higher doses. Long-term effects remain under investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.